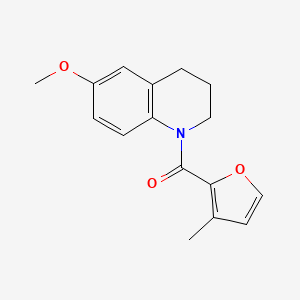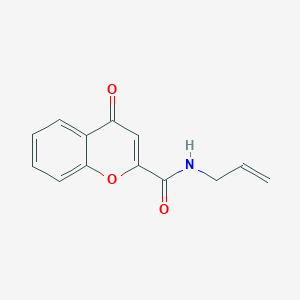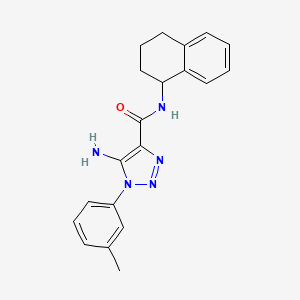![molecular formula C17H14Cl2N2O2 B7539294 N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Mecanismo De Acción
N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide activates AMPK by binding to its regulatory subunit, leading to the phosphorylation of AMPK and the activation of downstream signaling pathways. AMPK activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in the production of ATP and the restoration of cellular energy homeostasis.
Biochemical and Physiological Effects:
N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of lipogenesis, the activation of fatty acid oxidation, the induction of autophagy and apoptosis, the improvement of glucose uptake and insulin sensitivity, and the reduction of oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has several advantages for lab experiments, including its potency, specificity, and ease of use. However, N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide also has some limitations, including its potential cytotoxicity, instability in solution, and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Another direction is to develop new analogs of N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide with improved potency, stability, and solubility. Additionally, the mechanism of action of N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide and its downstream signaling pathways could be further elucidated to better understand its cellular and physiological effects.
Métodos De Síntesis
The synthesis of N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of 4-cyanobenzyl bromide with 2,4-dichlorophenol to form the intermediate product. The intermediate is then reacted with N-methylacetamide in the presence of a base to form N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide. The final product is purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has been extensively studied in various scientific research fields, including cancer, metabolic disorders, and neurodegenerative diseases. In cancer research, N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and autophagy. In metabolic disorders, N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has been shown to improve glucose uptake and insulin sensitivity. In neurodegenerative diseases, N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-21(10-13-4-2-12(9-20)3-5-13)17(22)11-23-16-7-6-14(18)8-15(16)19/h2-8H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFGFSSFZRYSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)

![N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)

![N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7539251.png)
![N-(2-methoxyethyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B7539253.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]benzamide](/img/structure/B7539260.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![1,6-dimethyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539267.png)
![Cyclopropyl-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7539275.png)
![N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide](/img/structure/B7539278.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)
